Clonidine-d4 Hydrochloride
Clonidine-d4 Hydrochloride
Clonidine-d4 is intended for use as an internal standard for the quantification of clonidine by GC- or LC-MS. Clonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 61.66, 69.18, and 134.9 nM for α2A-, α2B-, and α2C-ARs, respectively). It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors with EC50 values of 26.92, 56.23, and 912.01 nM for α2A-, α2B-, and α2C-ARs, respectively. Clonidine also binds to I1-imidazoline sites in a variety of cell and tissue types (Kds = 4-15 nM). It induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine when used at a concentration of 10 μM. Clonidine (10 μM) also induces membrane hyperpolarization and reduces norepinephrine-induced depolarization in isolated mesenteric artery rings. Clonidine (0.1 and 1 μg/kg) reduces mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats. Formulations containing clonidine have been used in the treatment of hypertension.
Brand Name:
Vulcanchem
CAS No.:
67151-02-4
VCID:
VC0020911
InChI:
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;
SMILES:
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula:
C9H10Cl3N3
Molecular Weight:
270.6 g/mol
Clonidine-d4 Hydrochloride
CAS No.: 67151-02-4
Cat. No.: VC0020911
Molecular Formula: C9H10Cl3N3
Molecular Weight: 270.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Clonidine-d4 is intended for use as an internal standard for the quantification of clonidine by GC- or LC-MS. Clonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 61.66, 69.18, and 134.9 nM for α2A-, α2B-, and α2C-ARs, respectively). It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors with EC50 values of 26.92, 56.23, and 912.01 nM for α2A-, α2B-, and α2C-ARs, respectively. Clonidine also binds to I1-imidazoline sites in a variety of cell and tissue types (Kds = 4-15 nM). It induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine when used at a concentration of 10 μM. Clonidine (10 μM) also induces membrane hyperpolarization and reduces norepinephrine-induced depolarization in isolated mesenteric artery rings. Clonidine (0.1 and 1 μg/kg) reduces mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats. Formulations containing clonidine have been used in the treatment of hypertension. |
|---|---|
| CAS No. | 67151-02-4 |
| Molecular Formula | C9H10Cl3N3 |
| Molecular Weight | 270.6 g/mol |
| IUPAC Name | 4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
| Standard InChI Key | ZNIFSRGNXRYGHF-HGFPCDIYSA-N |
| Isomeric SMILES | [2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl |
| SMILES | C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl |
| Canonical SMILES | C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl |
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